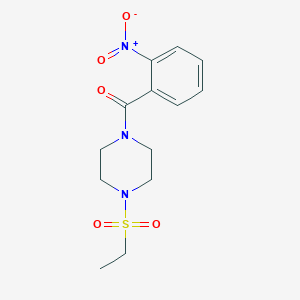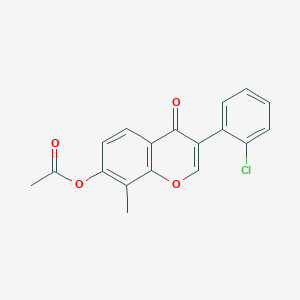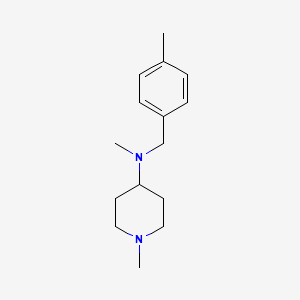
3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells and reduces inflammation. It has also been shown to have antimicrobial activity against various bacterial strains. In vivo studies have shown that this compound has neuroprotective effects and reduces the severity of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments is its specificity towards certain enzymes and proteins. This allows for targeted inhibition of specific cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to fully understand the safety and efficacy of this compound.
Orientations Futures
There are several future directions for research on 3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the development of novel derivatives of this compound with improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide is synthesized using a multistep process. The first step involves the synthesis of 2-amino-5-cyclohexyl-1,3,4-thiadiazole, which is then reacted with 2-chlorobenzoyl chloride to form 2-(2-chlorophenyl)-5-cyclohexyl-1,3,4-thiadiazol-3-yl)acetamide. This intermediate compound is then reacted with acryloyl chloride to obtain the final product, 3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its potential as an antimicrobial agent. In the field of material science, this compound has been studied for its potential applications in the development of organic electronics and optoelectronic devices.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-14-9-5-4-6-12(14)10-11-15(22)19-17-21-20-16(23-17)13-7-2-1-3-8-13/h4-6,9-11,13H,1-3,7-8H2,(H,19,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTMFRFDCPFBGY-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)

![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)


![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)


![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)